molecular formula C8H12N2O2S B061179 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine CAS No. 180869-36-7

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

Cat. No. B061179
M. Wt: 200.26 g/mol
InChI Key: PTYFBMBIEDVSIA-UHFFFAOYSA-N
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Description

“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C8H12N2O2S . It has a molecular weight of 200.26 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine”, can be achieved through various methods . For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .


Molecular Structure Analysis

The InChI code for “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is 1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 .


Chemical Reactions Analysis

The methoxy groups in “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” are potential leaving groups, and nucleophiles may substitute them . Under acidic or basic conditions, the dimethoxymethyl group could undergo hydrolysis to form the corresponding carboxylic acids or alcohols . The compound might also be reduced to produce a product with fewer oxygen atoms .


Physical And Chemical Properties Analysis

“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a liquid at room temperature .

Scientific Research Applications

  • Metabolic Disorders of Purine and Pyrimidine Metabolism

    • Field : Medical Oncology
    • Application : Pyrimidine derivatives are used in the treatment of metabolic disorders of purine and pyrimidine metabolism .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives

    • Field : Organic Chemistry
    • Application : Pyrimidine derivatives are used in the synthesis of imidazole, pyrimidine, and new purine derivatives .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Pharmacological Activities

    • Field : Pharmacology
    • Application : Fused pyrimidine nucleus has diversified pharmacological activities, including diuretic, antimicrobial, antifolate, tyrosine kinase, anti-inflammatory, anticancer, anthelminthic, and antiviral activities .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Anti-inflammatory Activities

    • Field : Pharmacology
    • Application : Pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Therapeutic Applications in Metabolic Disorders

    • Field : Medical Oncology
    • Application : Pyrimidine analogs have therapeutic applications in metabolic disorders of purine and pyrimidine metabolism .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Two-Photon Fluorescence Microscopic Imaging

    • Field : Biophysics
    • Application : Pyrimidine-based molecules have potential applications in two-photon fluorescence microscopic imaging .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Applications of Purine Ring Opening in the Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives

    • Field : Organic Chemistry
    • Application : Pyrimidine derivatives are used in the synthesis of imidazole, pyrimidine, and new purine derivatives .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Chemistry of Pyrimido[4,5-d]pyrimidines

    • Field : Organic Chemistry
    • Application : Pyrimidine derivatives are used in the chemistry of pyrimido[4,5-d]pyrimidines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” could involve exploring its potential applications in various fields. For instance, its derivatives could be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

4-(dimethoxymethyl)-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYFBMBIEDVSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572486
Record name 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

CAS RN

180869-36-7
Record name 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodomethane (128 g, 902 mmol, 1.20 equiv.) was added carefully to the crude solution of sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate (2) (156 g, 751 mmol) in methanol (700 mL, 1.1 M) while maintaining the reaction temperature below 28° C. using an ice-water bath for cooling. The resulting mixture was stirred at room temperature for 16 h. After removal of the solvent under reduced pressure, the residue was diluted with water (300 mL) and extracted with ethyl acetate (2×150 mL). The combined organic layer was concentrated under reduced pressure and the crude residue purified by passing through a short silica gel pad and washing with diethyl ether (200 mL) to afford 4-(dimethoxymethyl)-2-(methylthio)pyrimidine (3) as a brown oil (53.7 g, 150 g theoretical, 35.7%). LC-MS m/z 201 (M+1). Reference: WO 2006/0097341A1, pg 67.
Quantity
128 g
Type
reactant
Reaction Step One
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Divakaran, SK Talluri, AM Ayoub… - Journal of medicinal …, 2018 - ACS Publications
As regulators of transcription, epigenetic proteins that interpret post-translational modifications to N-terminal histone tails are essential for maintaining cellular homeostasis. When …
Number of citations: 66 pubs.acs.org

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